4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound that belongs to the class of pyrrole derivatives, characterized by the presence of a sulfamoyl group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes involved in metabolic processes.
The compound's structure indicates it may be synthesized through various organic chemistry methods, including reactions involving pyrrole and sulfamoyl derivatives. Research into similar compounds has shown that pyrrole carboxamides can possess biological activity, particularly as carbonic anhydrase inhibitors, which are relevant in treating diseases like glaucoma and cancer .
4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is classified as a sulfonamide derivative due to the presence of the sulfamoyl group. It also falls under the category of heterocyclic compounds due to its pyrrole ring structure. These classifications are significant as they influence the compound's reactivity and potential applications in pharmaceuticals.
The synthesis of 4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methodologies:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are crucial for monitoring the progress and purity of the synthesized compound .
The molecular formula of 4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is . The structure features:
The compound's molecular weight is approximately 248.32 g/mol. The specific arrangement of atoms contributes to its chemical properties and biological activity.
4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid can participate in various chemical reactions:
Understanding these reactions is essential for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for 4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid primarily involves inhibition of enzymes such as carbonic anhydrases. These enzymes catalyze the reversible conversion between carbon dioxide and bicarbonate, playing critical roles in physiological processes like respiration and pH balance.
Inhibition assays have shown that compounds similar to this one exhibit varying degrees of inhibition against different isoforms of carbonic anhydrases, with some achieving significant inhibition at low concentrations .
Relevant data from studies indicate that this compound exhibits moderate stability under physiological conditions, which is advantageous for therapeutic applications .
4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid has potential applications in:
This compound represents an exciting area for further research due to its complex structure and potential therapeutic benefits.
The rational design of 4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid derivatives originates from structural insights into Mycobacterium tuberculosis membrane protein large 3 (MmpL3), an essential transporter responsible for mycolic acid translocation. MmpL3 features a proton-translocation channel with three distinct binding pockets: hydrophobic S3 and S5 pockets, and a hydrophilic S4 pocket containing the catalytic Asp-Tyr residue pair crucial for proton transfer [2]. The structural framework of pyrrole-2-carboxamides positions the 4-sulfamoyl moiety to strategically engage with the S4 pocket, while aromatic head groups (e.g., 2,4-dichlorophenyl) occupy the S3 pocket and bulky aliphatic tails (e.g., adamantyl) penetrate the S5 pocket [2]. This spatial arrangement disrupts proton motive force-driven transport, inhibiting mycolic acid incorporation into the mycobacterial cell wall—a validated therapeutic strategy against drug-resistant tuberculosis strains.
Substituent effects on anti-tubercular activity reveal stringent steric and electronic requirements. As demonstrated in Table 1, bulky hydrophobic tail groups dramatically enhance potency due to optimized S5 pocket occupancy. The 2-adamantyl derivative exhibits exceptional activity (MIC = 0.06 μg/mL), surpassing smaller cyclohexyl analogs by >100-fold. Conversely, N-methylation of the pyrrole nitrogen or carboxamide compromises activity through steric clashes with S4 pocket residues [2].
Table 1: Anti-TB Activity of Pyrrole-2-carboxamide Tail Modifications
Compound | Tail Group (R) | M. tuberculosis H37Rv MIC (μg/mL) |
---|---|---|
1 | Cyclohexyl | 6.5 |
3 | 1-Adamantyl | 0.5 |
4 | 2-Norbornyl | 1.9 |
5 | 2-Adamantyl | 0.06 |
6 | Cyclobutyl | 12.5 |
11 | 4-Piperidinyl | >32 |
INH (Control) | - | 0.04 |
Pharmacophore modeling of diverse MmpL3 inhibitors identified three critical features: a hydrogen bond acceptor (HBA), a hydrophobic (H) domain, and a ring aromatic (RA) element. These features align precisely with the structural components of pyrrole-2-carboxamides when mapped to MmpL3's binding channel [2]. The 4-(diethylsulfamoyl) group satisfies the HBA requirement through its sulfonyl oxygen atoms, which form electrostatic interactions with Asp645 in the S4 pocket. The central pyrrole nucleus provides the RA feature for π-stacking with hydrophobic residues in the S3 pocket, while the diethylsulfamoyl's ethyl groups contribute essential hydrophobicity for membrane penetration [2] [4].
The electron-withdrawing sulfamoyl moiety significantly enhances target binding through dual mechanisms: (1) it increases the pyrrole ring's π-deficient character, strengthening stacking interactions with aromatic residues in the S3 pocket; and (2) it augments hydrogen-bond donation capacity toward Asp-Tyr pairs in the S4 hydrophilic niche [4]. Comparative molecular field analysis (CoMFA) indicates that N,N-diethyl substitution optimally balances steric occupancy and electronic effects, with larger alkyl groups (e.g., diisopropyl) causing steric clashes, while smaller groups (e.g., dimethyl) reduce hydrophobic contact surfaces [7]. This pharmacophore-driven optimization yielded derivatives with sub-0.016 μg/mL MIC values against multidrug-resistant M. tuberculosis strains, validating the model's predictive power [2].
Docking simulations of 4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid derivatives within MmpL3 (PDB: 6AJJ) reveal a consistent binding pose where the sulfamoyl group anchors the molecule in the hydrophilic S4 pocket. As shown in Figure 3C of the primary research [2], the sulfonyl oxygen atoms form dual hydrogen bonds with Asp645 (2.8 Å) and Tyr646 (3.0 Å), disrupting the proton-relay mechanism essential for mycolate transport. The 1-methylpyrrole ring positions the C2-carboxamide toward the S5 pocket, where 2-adamantyl substituents achieve optimal van der Waals contacts with Ile253, Val257, and Phe260 [2].
Table 2: Docking Scores and Interactions of Optimized Pyrrole-2-carboxamides
Compound | Sulfamoyl Group | Docking Score (kcal/mol) | Key Interactions |
---|---|---|---|
5 | NH₂ | -9.7 | H-bonds: Asp645, Tyr646 |
12 | N(CH₃)₂ | -8.2 | H-bond: Asp645 |
32 | N(C₂H₅)₂ | -11.3 | H-bonds: Asp645, Tyr646; Hydrophobic: Phe260, Ile253 |
Diethyl substitution confers superior binding affinity (-11.3 kcal/mol) compared to dimethyl analogs (-8.2 kcal/mol) due to enhanced hydrophobic complementarity with the S4 sub-pocket lined by Phe649 and Leu260. Crucially, the ethyl groups adopt a conformation that avoids steric clashes with Tyr646's phenolic ring while filling a lipophilic cleft adjacent to the proton translocation pathway [2] [7]. This precise orientation explains the 50-fold activity improvement over N-unsubstituted sulfamoyl analogs and correlates with the compound's sub-micromolar inhibition of [¹⁴C]acetate incorporation into mycolic acids—confirming MmpL3 as the physiological target [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: